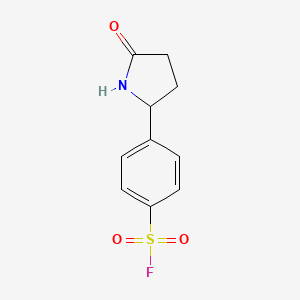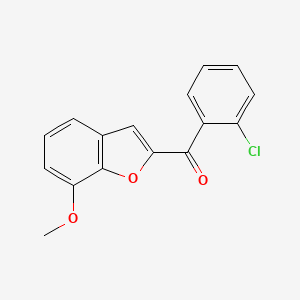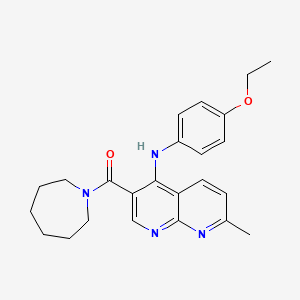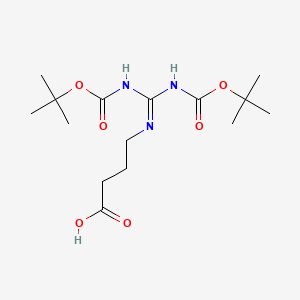
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(pyridin-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(pyridin-3-yl)oxalamide, commonly known as CPOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPOP belongs to a class of compounds known as oxalamides, which have been found to exhibit a variety of biological activities.
Scientific Research Applications
Process Development and Pilot-Plant Synthesis
A study focusing on the process development and pilot-plant synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone provides insights into the synthesis of compounds related to N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(pyridin-3-yl)oxalamide. The study developed a selective ortho lithation/condensation/oxidation process for the production of these compounds, emphasizing scalability and process optimization (Kopach et al., 2010).
Novel Synthetic Approaches
In another study, a novel one-pot synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the versatility and high yield of this method. This approach is significant for the synthesis of anthranilic acid derivatives and oxalamides, including compounds like this compound (Mamedov et al., 2016).
Catalysis in Organic Synthesis
A study on the Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides highlighted the effectiveness of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide as a ligand in copper-catalyzed coupling reactions. This suggests potential applications of related compounds in facilitating organic synthesis processes (Chen et al., 2023).
Pyrrole Coupling Chemistry
Research on the electrochemical synthesis of N-linked polybispyrroles explored the electrochromic and ion receptor properties of these compounds, which have structural similarities to this compound. This study has implications for the development of materials with unique electronic properties (Mert et al., 2013).
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-17(24-2,12-5-3-6-13(18)9-12)11-20-15(22)16(23)21-14-7-4-8-19-10-14/h3-10H,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBOWMSLGRPPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CN=CC=C1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2842605.png)



![4-(benzo[d][1,3]dioxol-5-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2842612.png)
![Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2842613.png)


![4-[(Ethylsulfamoyl)methyl]benzoic acid](/img/structure/B2842617.png)

![1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2842620.png)


